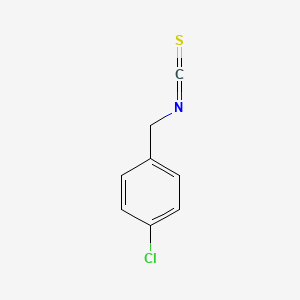

4-Chlorobenzyl isothiocyanate

Description

Significance of Isothiocyanates in Chemical Biology and Medicinal Chemistry

Isothiocyanates are characterized by the functional group –N=C=S. This group's electrophilic nature allows it to readily react with nucleophiles such as the thiol groups in cysteine residues of proteins. nih.gov This reactivity is central to their biological effects. In medicinal chemistry, isothiocyanates are recognized for their potential in the development of new therapeutic agents. acs.orgresearchgate.net Their ability to modulate various cellular processes makes them attractive candidates for drug discovery programs. frontiersin.org

The isothiocyanate moiety is found in a variety of natural products, most notably in glucosinolates, which are secondary metabolites present in cruciferous vegetables like broccoli, cabbage, and watercress. nih.govsciopen.com Enzymatic hydrolysis of glucosinolates, for instance by the enzyme myrosinase when the plant tissue is damaged, releases isothiocyanates. nih.govfoodandnutritionjournal.org This natural origin has spurred research into their potential health benefits. bohrium.com

Overview of Isothiocyanate Bioactivity Profiles

The biological activities of isothiocyanates are broad and varied. sciopen.com Numerous studies have highlighted their anti-inflammatory, antimicrobial, and anticancer properties. nih.govfoodandnutritionjournal.orgbohrium.com

Anticancer Activity: Isothiocyanates have been extensively studied for their chemopreventive and therapeutic potential against cancer. frontiersin.orgnih.gov Their mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and arresting the cell cycle in cancer cells. frontiersin.orgnih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov

Anti-inflammatory Effects: Several isothiocyanates exhibit potent anti-inflammatory activity. bohrium.com They can modulate key inflammatory pathways, such as the NF-κB signaling pathway. bohrium.com

Antimicrobial Properties: Isothiocyanates have demonstrated activity against a range of pathogens, including bacteria and fungi. rjpharmacognosy.ir This has led to investigations into their potential use as antimicrobial agents. smolecule.com

Neuroprotective Effects: Some isothiocyanates are being explored for their neuroprotective properties, with potential applications in neurodegenerative diseases. sciopen.comfoodandnutritionjournal.org

The diverse bioactivities of isothiocyanates are attributed to their ability to interact with a multitude of cellular targets. nih.govresearchgate.net

Rationale for Dedicated Research on 4-Chlorobenzyl Isothiocyanate

While the general class of isothiocyanates is well-studied, specific analogs such as this compound warrant dedicated investigation for several reasons. The introduction of a chlorine atom onto the benzyl (B1604629) ring can significantly alter the electronic properties and reactivity of the isothiocyanate group, potentially leading to enhanced or novel biological activities.

Preliminary research suggests that this compound and its derivatives possess interesting biological profiles. For instance, derivatives have been synthesized and investigated for their fungicidal activity. researchgate.net The structural modifications inherent in this compound compared to more commonly studied isothiocyanates like sulforaphane (B1684495) or benzyl isothiocyanate provide a unique opportunity to explore structure-activity relationships. Understanding how the chloro-substitution impacts target binding and biological response is a key area of research. mdpi.com

Furthermore, the synthesis of this compound is well-established, allowing for its availability for detailed biological evaluation. researchgate.net Dedicated research on this specific compound can contribute to a deeper understanding of the broader isothiocyanate class and may lead to the identification of new lead compounds for therapeutic development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHXIHUIYSXZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190433 | |

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-45-9 | |

| Record name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobenzyl Isothiocyanate and Analogs

Classical and Contemporary Synthesis Approaches

Modern synthetic strategies for producing isothiocyanates often rely on the reaction of primary amines with a thiocarbonyl transfer reagent or, more commonly, with carbon disulfide to form a dithiocarbamate (B8719985) intermediate that subsequently undergoes desulfurization. rsc.orgchemrxiv.org

A predominant route for synthesizing isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate salts. scispace.comrsc.org These salts are typically generated from the reaction of a primary amine with carbon disulfide in the presence of a base. rsc.orgchemrxiv.org The critical step is the desulfurization of the dithiocarbamate intermediate to yield the final isothiocyanate product. rsc.orgchemrxiv.org

The conversion of the dithiocarbamate intermediate to an isothiocyanate is achieved through a desulfurization reaction, which involves an agent to facilitate the elimination of a sulfur-containing byproduct. A wide array of desulfurizing agents has been explored to improve yield, substrate scope, and reaction conditions. rsc.orgresearchgate.net

Common desulfurizing agents include:

Tosyl chloride (TsCl) organic-chemistry.org

Cyanuric chloride (TCT) researchgate.netd-nb.info

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) researchgate.net

Propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

Iodine rsc.orgresearchgate.net

Triflic anhydride (Tf₂O) ijacskros.com

Sodium persulfate (Na₂S₂O₈) rsc.org

2-Chloro-1-methylpyridinium (B1202621) iodide oup.com

For instance, a method using 2-chloro-1-methylpyridinium iodide demonstrated a quantitative yield for p-chlorophenyl isothiocyanate from its corresponding triethylammonium (B8662869) dithiocarbamate under mild conditions. oup.com Another approach employs triflic anhydride (Tf₂O) as a desulfurating agent in dichloromethane (B109758), reacting with the in situ-generated dithiocarbamate. ijacskros.com The effectiveness of different reagents was compared in the synthesis of benzyl (B1604629) isothiocyanate, showing varying yields depending on the agent used. researchgate.net

| Desulfurizing Agent | Yield (%) |

|---|---|

| DMT/NMM/TsO⁻ | 96 |

| TCT | 75 |

| Iodine | 80 |

| Boc₂O/DMAP | 82 |

| T3P® | 85 |

| TsCl | 88 |

| Ethyl Chloroformate | 72 |

| H₂O₂ | 55 |

To improve efficiency and simplify operations, one-pot, two-step procedures are frequently employed. researchgate.netepo.org In this approach, the primary amine is first reacted with carbon disulfide and a base to form the dithiocarbamate salt. Without isolating this intermediate, a desulfurizing agent is added to the same reaction vessel to produce the isothiocyanate. ijacskros.comorganic-chemistry.org

A specific protocol for preparing 4-chlorobenzyl isothiocyanate involves reacting 4-chlorobenzylamine (B54526) with carbon disulfide (CS₂) and triethylamine (B128534), followed by the addition of BOC anhydride as the desulfurizing agent, all in ethyl acetate. epo.org Similarly, a range of alkyl and aryl isothiocyanates have been synthesized in a one-pot reaction using propane phosphonic acid anhydride (T3P®) as the desulfurizing agent. organic-chemistry.org These methods are often suitable for large-scale synthesis and offer benefits such as mild conditions and simple operation. researchgate.net

| Amine | Base | Desulfurizing Agent | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine (B48309) | Et₃N | T3P® | Benzyl isothiocyanate | 92 |

| 4-Chlorobenzylamine | Et₃N | T3P® | This compound | 91 |

| Aniline (B41778) | Et₃N | T3P® | Phenyl isothiocyanate | 94 |

| 4-Chloroaniline (B138754) | Et₃N | T3P® | 4-Chlorophenyl isothiocyanate | 93 |

The development of synthetic methods in aqueous media is a key goal of green chemistry. rsc.org Protocols for synthesizing isothiocyanates from primary amines under aqueous conditions have been successfully developed. researchgate.netd-nb.info These methods typically involve the in situ generation of a dithiocarbamate salt from the amine and CS₂ in water, often with an inorganic base like potassium carbonate, followed by desulfurization. d-nb.inforsc.org

One such method uses cyanuric chloride (TCT) as the desulfurizing agent in a biphasic water/dichloromethane system. d-nb.info This procedure provides excellent yields for various alkylamines and electron-rich arylamines. researchgate.netd-nb.info For electron-deficient arylamines like 4-chloroaniline, reaction conditions may need to be adjusted, for example by changing the solvent to N,N-dimethyl acetamide (B32628) (DMAc), to achieve good conversion. d-nb.info Another green approach uses sodium persulfate (Na₂S₂O₈) as the oxidant in water under basic conditions, which tolerates a wide range of functional groups. rsc.org

| Amine | Base | Desulfurizing Agent | Yield (%) |

|---|---|---|---|

| Benzylamine | K₂CO₃ | TCT | 95 |

| 4-Methoxybenzylamine | K₂CO₃ | TCT | 96 |

| Aniline | K₂CO₃ | TCT | 90 |

| 4-Chloroaniline | K₂CO₃ | TCT | 70 |

The reaction between a primary amine and carbon disulfide (CS₂) is the foundational step for one of the most common pathways to isothiocyanates. rsc.orgresearchgate.net This reaction, conducted in the presence of a base such as triethylamine or an inorganic base like potassium carbonate, yields a dithiocarbamate salt intermediate. d-nb.infooup.comepo.org

The general scheme for this reaction is: R-NH₂ + CS₂ + Base → [R-NH-C(S)S]⁻[Base-H]⁺

This dithiocarbamate salt is then converted to the isothiocyanate via desulfurization. rsc.org The choice of base and solvent can be crucial, especially for less reactive amines, such as those that are electron-deficient. d-nb.inforesearchgate.net For example, the reaction of 4-chloroaniline with CS₂ required elevated temperatures and longer reaction times to achieve good conversion to the dithiocarbamate intermediate. d-nb.info A patent describes the preparation of this compound starting with 4-chlorobenzylamine, CS₂, and triethylamine in ethyl acetate. epo.org

An alternative, though less common, route to isothiocyanates involves primary nitroalkanes as starting materials. tandfonline.comtandfonline.com This method provides a way to synthesize isothiocyanates from a different class of functional groups. The process involves the reaction of a primary nitroalkane with thiourea (B124793) in the presence of 4-chlorophenyl isocyanate and a catalytic amount of triethylamine. tandfonline.comtandfonline.com

The proposed reaction mechanism involves a three-step sequence:

Dehydration of the primary nitroalkane (RCH₂NO₂) by 4-chlorophenyl isocyanate to form a nitrile oxide (R-C≡N⁺-O⁻). tandfonline.com

A [3+2] cycloaddition reaction between the nitrile oxide and thiourea. chemrxiv.orgtandfonline.com

Decomposition of the resulting unstable 1,4,2-oxathiazoline intermediate to yield the isothiocyanate (R-N=C=S) and urea. tandfonline.com

This one-pot process has been shown to produce moderate yields for isothiocyanates derived from normal carbon-linked primary nitroalkanes. tandfonline.com

| Primary Nitroalkane (R in RCH₂NO₂) | Reaction Time (h) | Yield (%) |

|---|---|---|

| n-butyl | 5 | 75 |

| n-amyl | 5 | 90 |

| C₆H₅- | 5 | 65 |

| 2-ClC₆H₄- | 5 | 60 |

| 4-MeC₆H₄- | 5 | 63 |

Synthesis from Halogenated Benzyl Precursors

A primary and direct route to benzyl isothiocyanates involves the use of halogenated benzyl precursors, such as 4-chlorobenzyl chloride. This method relies on a nucleophilic substitution reaction where the benzyl halide is treated with a thiocyanate (B1210189) salt.

The reaction of a benzyl chloride with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) initially yields the benzyl thiocyanate isomer. chemicalbook.com This intermediate can then be isomerized to the more thermodynamically stable isothiocyanate. The isomerization of 4-chlorobenzyl thiocyanate to this compound has been studied in detail, representing a key step in this synthetic sequence. researchgate.net This process can be accelerated by heat or the presence of catalysts.

A typical procedure involves reacting the halogenated precursor with KSCN in a solvent such as acetone. uitm.edu.my For example, the synthesis of the related 2-chlorobenzyl thiocyanate involves the reaction of 2-chlorobenzyl chloride with KSCN, which can then isomerize to the corresponding isothiocyanate.

Chiral Synthesis Techniques

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest. A major challenge in these syntheses is the preservation of stereochemical integrity. Several methods have been developed to produce chiral isothiocyanates from chiral amines or their derivatives with minimal or no racemization. rsc.orgresearchgate.net

One of the most effective methods for synthesizing chiral isothiocyanates is the tandem Staudinger/aza-Wittig reaction. nih.gov This reaction, starting from Nβ-protected alkyl azides, proceeds under neutral conditions, which is crucial for preventing racemization. chemrxiv.orgrsc.org This technique has been successfully used to prepare Nβ-protected amino alkyl isothiocyanates from Nα-protected amino acids, retaining the original chirality. nih.govrsc.org

Another approach involves the one-pot conversion of chiral primary amines into isothiocyanates using reagents like sodium persulfate (Na₂S₂O₈) in water, which has been shown to preserve the chiral integrity of the starting material. rsc.org The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization agent also facilitates the synthesis of isothiocyanate derivatives of amino acids with low racemization. researchgate.netmdpi.com

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies that provide advantages such as faster reaction times, higher yields, and more environmentally friendly conditions compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov For the synthesis of isothiocyanates, microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields. mdpi.comtandfonline.com This method is applicable to the synthesis of both aromatic and aliphatic isothiocyanates. nih.govmdpi.com

The process typically involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which is then desulfurized. mdpi.com Microwave heating can be applied during the desulfurization step. In some protocols, the transformation of the dithiocarbamate intermediate into the isothiocyanate occurs without the need for an additional desulfurizing agent. mdpi.com Research has shown that for the synthesis of benzyl isothiocyanate, various desulfurating agents are effective under microwave conditions, with DMT/NMM/TsO⁻ providing yields as high as 92%. mdpi.com

| Entry | Desulfurating Agent | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMT/NMM/TsO⁻ | 3 | 90 | 92 |

| 2 | TCT | 3 | 90 | 87 |

| 3 | I₂ | 3 | 90 | 86 |

| 4 | TsCl | 3 | 90 | 75 |

Electrochemical Methods

Electrochemical synthesis offers a green and practical alternative for preparing isothiocyanates, avoiding the use of toxic and expensive reagents. gre.ac.uk This method involves the condensation of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt in situ, which is subsequently desulfurized through anodic oxidation. gre.ac.uk

The process is typically carried out in an undivided cell, often without the need for a supporting electrolyte. gre.ac.uk Studies on benzylic amines, including those with electron-donating and electron-withdrawing groups, have demonstrated nearly quantitative yields. gre.ac.uk For instance, the electrolysis of benzylamine with CS₂ in methanol (B129727) using a carbon anode and a nickel cathode can produce benzyl isothiocyanate in high yield. gre.ac.ukgre.ac.uk This method shows good tolerance for various functional groups and represents a significant advancement in sustainable chemical synthesis. sioc-journal.cn

| Substrate (Amine) | Yield (%) |

|---|---|

| Benzylamine | 95 |

| 4-Methoxybenzylamine | 97 |

| 4-Chlorobenzylamine | 96 |

| 4-(Trifluoromethyl)benzylamine | 98 |

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a highly efficient method for synthesizing isothiocyanates from azides. jst.go.jp The reaction proceeds via the initial formation of an aza-ylide through the reaction of an azide (B81097) with a phosphine (B1218219) (Staudinger reaction), which is then trapped by carbon disulfide to yield the isothiocyanate and triphenylphosphine (B44618) sulfide (B99878) (aza-Wittig part). nih.govchemrxiv.org

This one-pot method has been shown to be superior to the stepwise process, especially for synthesizing isothiocyanates bearing electron-withdrawing groups. rsc.orgjst.go.jp A key advantage of this reaction is its mild and neutral conditions, which makes it particularly suitable for the synthesis of chiral isothiocyanates from chiral azides without causing racemization. nih.govrsc.org The methodology is versatile and has been applied to the synthesis of alkyl, aryl, and even sugar-based isothiocyanates. nih.gov

Derivatization and Analog Synthesis Utilizing the Isothiocyanate Moiety

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) makes it highly reactive towards a wide range of nucleophiles. This reactivity is the foundation for numerous derivatization strategies and the synthesis of various analogs.

The most common reaction of isothiocyanates is their addition reaction with primary or secondary amines to form thiourea derivatives. mdpi.comnih.govasianpubs.org This reaction is typically straightforward and high-yielding, often achieved by simply mixing the isothiocyanate and the amine in a suitable solvent. researchgate.net For example, this compound can react with various amines to produce a library of N-(4-chlorobenzyl)thioureas.

Other nucleophiles can also be employed for derivatization:

Ammonia (B1221849): Reaction with ammonia converts isothiocyanates into their corresponding thiourea derivatives, a technique used for analytical purposes to create more stable and detectable compounds. nih.gov

Alcohols and Thiols: While less common than reactions with amines, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

Cyclization Reactions: The isothiocyanate moiety can be a key functional group in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, such as thiazoles and benzothiazoles. asianpubs.orgrsc.orgnih.gov For instance, intramolecular cyclization of an in situ generated thiourea can lead to the formation of 2-aminobenzothiazoles. rsc.org

These derivatization reactions are crucial not only for creating new molecules with potentially valuable biological activities but also for analytical applications where modification of the isothiocyanate is necessary for detection and quantification. researchgate.netnih.gov

Formation of Thiourea Derivatives

The reaction of isothiocyanates with primary or secondary amines is a fundamental and widely utilized method for the synthesis of thiourea derivatives. mdpi.comresearchgate.net This reaction typically proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The process is generally efficient, leading to high yields of the desired N,N'-disubstituted thioureas. mdpi.com

A notable example is the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, which can be prepared from this compound. researchgate.netresearchgate.net The synthesis of this compound labeled with carbon-14 (B1195169) has been reported, starting from potassium cyanide-¹⁴C. This multi-step synthesis involves the formation of potassium thiocyanate-¹⁴C, followed by 4-chlorobenzyl-thiocyanate-¹⁴C, which is then isomerized to 4-chlorobenzyl-isothiocyanate-¹⁴C. researchgate.net The final step involves the reaction of the labeled isothiocyanate with the appropriate amine to yield the target thiourea derivative. researchgate.net

The reaction conditions for the formation of thiourea derivatives can be varied. For instance, the synthesis can be carried out in solvents like dichloromethane or tert-butanol (B103910) at room temperature, especially when using highly nucleophilic amines. mdpi.com The versatility of this reaction allows for the creation of a great structural diversity of substituted thioureas. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Thiourea Derivatives from Isothiocyanates

| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative | Solvent | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | Dichloromethane or tert-butanol | mdpi.com |

| Benzyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | Dichloromethane or tert-butanol | mdpi.com |

| This compound-¹⁴C | N-methyl-2-aminoethanol | 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea-¹⁴C | Not Specified | researchgate.net |

| Phenyl isothiocyanate | N-monosubstituted piperazine | Piperazine thioureas | Dichloromethane | mdpi.com |

Synthesis of Metal Complexes from Isothiocyanate Ligands

Isothiocyanates and their thiourea derivatives are excellent ligands for the formation of coordination complexes with a wide range of transition metals. The sulfur and nitrogen atoms in the isothiocyanate and thiourea moieties can act as donor atoms, leading to the formation of stable metal complexes. spiedigitallibrary.orgwikipedia.org

The synthesis of these complexes typically involves the reaction of a metal salt with the isothiocyanate-derived ligand in a suitable solvent. spiedigitallibrary.org For example, zinc(II) complexes of acylthiourea derivatives have been synthesized and characterized. spiedigitallibrary.org In these complexes, the thiourea ligand can coordinate to the metal center in a bidentate fashion through its oxygen and sulfur atoms, resulting in a tetrahedral geometry around the zinc ion. spiedigitallibrary.org

Metal complexes of thiocyanate (NCS⁻) are well-documented, with the ligand capable of binding to metal centers through either the nitrogen (isothiocyanato) or sulfur (thiocyanato) atom, a phenomenon known as linkage isomerism. wikipedia.org Hard metal cations tend to form N-bonded complexes, while soft metal cations favor S-bonded complexes. wikipedia.org The synthesis of these complexes is generally achieved through ligand substitution reactions using salts like ammonium (B1175870) thiocyanate or potassium thiocyanate. wikipedia.org

Table 2: Examples of Metal Complexes with Isothiocyanate-Related Ligands

| Metal | Ligand | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Zinc(II) | 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea | Bis(3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea) Zn(II) | Tetrahedral | spiedigitallibrary.org |

| Cobalt(II) | Isothiocyanate, 4-methylpyridine | [Co(NCS)₄(pic)₂]·pic | Not Specified | nasa.gov |

| Iron(II) | Isothiocyanate, 4-methylpyridine | [Fe(NCS)₄(pic)₂]·pic | Not Specified | nasa.gov |

| Copper(II) | 3-aminopyridine, Isothiocyanate | [Cu(3-aminopyridine)₂(NCS)₂] | Square Planar | tubitak.gov.tr |

| Cadmium(II) | 4-aminopyridine, Isothiocyanate, Chloride | [Cd(4-aminopyridine)₂(NCS)Cl] | Octahedral | tubitak.gov.tr |

Preparation of Heterocyclic Systems Incorporating Isothiocyanate Derivatives

The isothiocyanate group is a valuable synthon for the construction of various heterocyclic systems due to its reactivity towards a range of nucleophiles and its ability to participate in cyclization reactions. rsc.orgtandfonline.comtandfonline.com

One common approach involves the reaction of an isothiocyanate with a compound containing an active methylene (B1212753) group. tandfonline.com The resulting adduct can then undergo in-situ heterocyclization with a suitable reagent to form polyfunctionally substituted heterocycles. For instance, phenyl isothiocyanate reacts with active methylene compounds in the presence of a base to form an intermediate that can be cyclized with 4-bromo-2-phenylhydrazono-3-oxo-butyronitrile to yield 2,3-dihydrothiazole (B1197258) derivatives. tandfonline.com

Another strategy involves the reaction of isothiocyanates with azides. For example, benzyl azide reacts with aryl isothiocyanates to produce various heterocyclic products, including tetrazoles and thiadiazoles. scite.airesearchgate.net Furthermore, imidoyl isothiocyanates can be used in the synthesis of condensed heterocycles like benzotriazocines through thermal intramolecular cyclization. arkat-usa.org The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with phenyl isothiocyanate, malononitrile, and various benzaldehydes in a multi-component reaction leads to the formation of tetrahydropyrimidine (B8763341) derivatives. jst.go.jp

Table 3: Examples of Heterocyclic Systems Synthesized from Isothiocyanates

| Isothiocyanate Derivative | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | Active methylene compounds, 4-bromo-2-phenylhydrazono-3-oxo-butyronitrile | 2,3-Dihydrothiazoles | tandfonline.com |

| Aryl isothiocyanates | Benzyl azide | Tetrazoles, Thiadiazoles | scite.airesearchgate.net |

| N'''-[(4-Chlorophenyl)(phenylimino)methyl]morpholine-4-carboximidoyl isothiocyanate | - (Thermal cyclization) | 2-(4-chlorophenyl)-4-morpholino-1,3,5-benzotriazocine-6(5H)-thione | arkat-usa.org |

| Phenyl isothiocyanate | 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, malononitrile, benzaldehyde | Tetrahydropyrimidine derivative | jst.go.jp |

| Cinnamoyl isothiocyanate | p-Aminophenol | Pyrimidinethione derivative | researchgate.net |

Radioiodination Techniques for Isothiocyanate Analogs

Radioiodination is a crucial technique for labeling molecules for use in biomedical imaging and research. Isothiocyanate derivatives can be designed as precursors for radioiodination, allowing for the covalent attachment of a radioactive iodine isotope to a target molecule.

A notable example is the development of radioiodinated isothiocyanate derivatives of cocaine analogs for the irreversible labeling of dopamine (B1211576) transporters (DATs). nih.gov Specifically, (-)-N-[4-(3-[¹²⁵I]iodo-4-isothiocyanophenyl)butyl]-2β-carbomethoxy-3β-(4-chlorophenyl)tropane was synthesized for direct conjugation to the DAT. nih.gov The synthesis was achieved in a one-flask procedure involving the electrophilic radioiodination of the corresponding aniline precursor under no-carrier-added conditions, followed by treatment with thiophosgene (B130339) in a basic medium. nih.gov This method produced the desired radioligand with high radiochemical purity and specific radioactivity. nih.gov

Another approach involves the radioiodination of a tin precursor, such as 3-tri-n-butylstannylphenylisothiocyanate, with Na[¹²⁵I]I and an oxidizing agent like Iodogen to produce 3-[¹²⁵I]iodophenylisothiocyanate. nih.gov This radioiodinated reagent can then be coupled to monoclonal antibodies. nih.gov These techniques demonstrate the utility of isothiocyanate analogs in developing probes for biological systems.

Table 4: Summary of Radioiodinated Isothiocyanate Analogs

| Precursor | Radioiodination Method | Resulting Radioligand | Application | Reference |

|---|---|---|---|---|

| (-)-N-[4-(3-amino-4-iodophenyl)butyl]-2β-carbomethoxy-3β-(4-chlorophenyl)tropane | Electrophilic radioiodination with [¹²⁵I]NaI followed by reaction with thiophosgene | (-)-N-[4-(3-[¹²⁵I]iodo-4-isothiocyanophenyl)butyl]-2β-carbomethoxy-3β-(4-chlorophenyl)tropane | Irreversible labeling of dopamine transporters | nih.gov |

| 3-tri-n-butylstannylphenylisothiocyanate | Radioiodination with Na[¹²⁵I]I/Iodogen | 3-[¹²⁵I]Iodophenylisothiocyanate | Coupling to monoclonal antibodies | nih.gov |

Molecular and Cellular Mechanisms of Action of 4 Chlorobenzyl Isothiocyanate

Interactions with Biological Macromolecules

The primary mechanism initiating the physiological effects of 4-Chlorobenzyl isothiocyanate involves its direct interaction with biological macromolecules. The central carbon atom of the isothiocyanate moiety is highly electrophilic and serves as a prime target for nucleophilic attack.

Nucleophilic Attack on the Isothiocyanate Group

The isothiocyanate functional group (R-N=C=S) is characterized by an electron-deficient carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation of its biological actions. Cellular nucleophiles, such as the thiol groups of amino acids and the amine groups of proteins, can readily react with this electrophilic carbon. This interaction leads to the formation of a covalent bond, resulting in the modification of the target macromolecule and subsequent alteration of its function. The reaction of isothiocyanates with various nucleophiles is a key step in their mechanism of action. researchgate.net

Reactions with Cysteine Sulfhydryl Groups of Proteins and Glutathione (B108866)

Among the most significant cellular nucleophiles that react with this compound are the sulfhydryl (-SH) groups of cysteine residues in proteins and the tripeptide glutathione (GSH). researchgate.net

The reaction between the isothiocyanate group and the thiolate form of cysteine or glutathione results in the formation of a dithiocarbamate (B8719985) conjugate. researchgate.netnih.gov This conjugation is a rapid process; for instance, when cells are exposed to other isothiocyanates like sulforaphane (B1684495), the vast majority of the intracellular compound is found as its GSH conjugate within minutes. researchgate.net This rapid conjugation leads to a significant depletion of cellular glutathione levels. researchgate.net

The selectivity of the isothiocyanate group's reaction is highly dependent on pH. Under weakly basic conditions (pH 7.4–9.1), the reaction with thiol groups is favored, as the thiolate anion (R-S⁻) is a more potent nucleophile. nih.gov In more alkaline environments (pH 9.0-11.0), the reaction with non-protonated amine groups, such as the ε-amino group of lysine, becomes more favorable, leading to the formation of thiourea (B124793) derivatives. nih.govresearchgate.net

| Nucleophile | Reactive Group | Resulting Product | Optimal pH Conditions | Significance |

|---|---|---|---|---|

| Cysteine (in proteins) | Sulfhydryl (-SH) | Dithiocarbamate | Weakly Basic (7.4 - 9.1) | Alters protein structure and function. researchgate.net |

| Glutathione (GSH) | Sulfhydryl (-SH) | Dithiocarbamate | Physiological pH | Cellular detoxification and accumulation of ITC conjugates. researchgate.netnih.gov |

| Lysine (in proteins) | Amine (-NH2) | Thiourea | Alkaline (9.0 - 11.0) | Protein modification under specific conditions. nih.govresearchgate.net |

Enzymatic Modulation and Inhibition

Beyond direct covalent modification of macromolecules, this compound exerts significant influence by modulating the activity of key enzymatic systems involved in cellular defense, metabolism, and signaling.

Induction of Phase I and Phase II Detoxification Enzymes (e.g., GST, NQO1)

Isothiocyanates are potent inducers of Phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. nih.govnih.govnih.govresearchgate.net These enzymes catalyze conjugation reactions that increase the water solubility of toxic compounds, facilitating their excretion. frontiersin.orgnih.gov

Key Phase II enzymes induced by isothiocyanates include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide variety of electrophilic substrates. nih.govresearchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and their derivatives, protecting cells from oxidative damage. nih.govnih.gov

The induction of these enzymes is primarily mediated through the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. frontiersin.orgnih.gov Isothiocyanates can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of target genes, and initiate the transcription of Phase II enzymes like GST and NQO1. nih.gov

While primarily known for inducing Phase II enzymes, isothiocyanates can also modulate Phase I enzymes, which are typically involved in the metabolic activation of xenobiotics. frontiersin.org

| Enzyme Family | Specific Enzyme Examples | Function | Effect of Isothiocyanates |

|---|---|---|---|

| Phase I Enzymes | Cytochrome P450s (CYPs) | Metabolic activation of xenobiotics. frontiersin.org | Inhibition. nih.govnih.gov |

| Phase II Enzymes | Glutathione S-transferases (GSTs) | Conjugates toxins with glutathione for excretion. nih.gov | Strong Induction. nih.govresearchgate.net |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxifies quinones, prevents oxidative stress. nih.gov | Strong Induction. nih.govnih.gov |

Inhibition of Specific Metabolic Enzymes

In addition to inducing detoxification pathways, isothiocyanates can directly inhibit certain metabolic enzymes, particularly the Phase I cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes are responsible for the initial metabolic activation of many pro-carcinogens into their ultimate carcinogenic forms. By inhibiting CYP enzymes, isothiocyanates can block this activation step, thereby preventing the initiation of chemical carcinogenesis. nih.govnih.gov This represents a major mechanism of their chemopreventive activity observed in animal models. nih.gov

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs). nih.govfrontiersin.org One prominent NAE is palmitoylethanolamide (PEA), an endogenous lipid with anti-inflammatory and analgesic properties. frontiersin.orgnih.gov

NAAA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily and functions optimally in the acidic environment of the lysosome, with a pH optimum around 4.5-5.0. nih.govwikipedia.org The enzyme is activated by self-proteolysis, which exposes the catalytic cysteine residue (Cys126 in human NAAA). frontiersin.org

The isothiocyanate pharmacophore has been identified as a key feature in the design of potent and selective NAAA inhibitors. researchgate.net Structure-activity relationship studies have shown that isothiocyanate-containing compounds can act as potent, low-nanomolar inhibitors of human NAAA. researchgate.net These inhibitors are often slowly reversible and exhibit high selectivity for NAAA over other serine hydrolases. researchgate.net The mechanism of inhibition likely involves the electrophilic isothiocyanate group forming a covalent bond with the catalytic cysteine nucleophile in the active site of NAAA, thereby inactivating the enzyme. By inhibiting NAAA, these compounds prevent the breakdown of PEA, leading to elevated levels of this anti-inflammatory lipid. nih.gov

Cellular Signaling Pathway Interventions

The compound this compound, a member of the isothiocyanate (ITC) family, exerts its biological effects by intervening in a variety of crucial cellular signaling pathways. Research, primarily focused on its parent compound benzyl (B1604629) isothiocyanate (BITC), has elucidated several key molecular and cellular mechanisms of action. These mechanisms include the modulation of cell cycle progression, induction of programmed cell death, and inhibition of processes vital for tumor growth and survival, such as angiogenesis. Furthermore, this compound regulates key inflammatory and cytoprotective pathways, including those mediated by NF-κB, Wnt/β-catenin, and Nrf2.

Modulation of Cell Cycle Progression

Isothiocyanates (ITCs) have been shown to inhibit the growth of cancer cells by interfering with the cell cycle. nih.gov Studies using various ITC compounds, including benzyl isothiocyanate (BITC), demonstrate an ability to halt cell cycle progression, thereby inhibiting cell proliferation. nih.govnih.govresearchgate.net

Table 1: Research Findings on Isothiocyanate-Mediated Cell Cycle Modulation

| Compound | Cell Line | Key Findings |

|---|---|---|

| Benzyl isothiocyanate (BITC) | 4T1-Luc (murine mammary carcinoma) | Exhibited inhibition of cell proliferation and cell cycle arrest. nih.gov |

| Benzyl isothiocyanate (BITC) | HL60/S (human promyelocytic leukemia) | Potently blocked cell cycle progression. researchgate.net |

| Benzyl isothiocyanate (BITC) | SKM-1 (human acute myeloid leukemia) | Triggered cell cycle arrest. nih.gov |

Induction of Apoptosis

A significant mechanism of action for benzyl isothiocyanate (BITC) is the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.gov This process is critical for eliminating damaged or cancerous cells and is often dysregulated in tumors. BITC has been shown to trigger apoptosis through multiple signaling cascades. nih.gov

The pro-apoptotic activity of BITC often involves the mitochondria-dependent (intrinsic) pathway. nih.govresearchgate.net Key events in this pathway include the increased production of reactive oxygen species (ROS) and intracellular calcium (Ca2+), coupled with a reduction in the mitochondrial membrane potential (Ψm). nih.govresearchgate.net The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com

This cascade of events culminates in the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Studies have consistently shown that BITC treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, like caspase-3. nih.govresearchgate.netmdpi.com The activation of caspase-3 is a central event, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. mdpi.commdpi.com

Table 2: Key Molecular Events in BITC-Induced Apoptosis

| Molecular Event | Observation in BITC-Treated Cells |

|---|---|

| Reactive Oxygen Species (ROS) | Increased production. mdpi.comnih.gov |

| Intracellular Calcium (Ca2+) | Increased levels. nih.gov |

| Mitochondrial Membrane Potential (Ψm) | Reduced potential. nih.govresearchgate.net |

| Bcl-2 Family Proteins | Downregulation of anti-apoptotic proteins (e.g., Mcl-1) and translocation of pro-apoptotic proteins (e.g., BAX). mdpi.com |

| Caspase Activation | Increased activity of caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Benzyl isothiocyanate (BITC) has been found to suppress tumor angiogenesis, particularly in models of pancreatic cancer. nih.govplos.org

The anti-angiogenic effects of BITC are linked to its ability to inhibit the STAT-3 signaling pathway. nih.govplos.org This inhibition, in turn, affects downstream targets that are pivotal for angiogenesis. Research shows that BITC treatment leads to the suppression of Hypoxia-Inducible Factor-alpha (HIF-α) and Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a potent pro-angiogenic factor, and its interaction with its receptor, VEGFR-2, on endothelial cells is a key step in initiating angiogenesis. plos.org

Studies have demonstrated that BITC significantly inhibits both the expression and phosphorylation of VEGF and VEGFR-2 in cancer cells and in human umbilical vein endothelial cells (HUVECs). plos.org Furthermore, BITC was found to downregulate the activity of Rho GTPases, such as RhoA, RhoC, and Rac1, which are involved in cell migration and endothelial cell function during angiogenesis. plos.org These findings suggest that BITC can suppress the angiogenic properties of endothelial cells by inhibiting the expression of crucial pro-angiogenic proteins. plos.org

Table 3: BITC's Impact on Key Angiogenesis-Related Molecules

| Molecule/Pathway | Effect of BITC Treatment |

|---|---|

| STAT-3 | Inhibition of phosphorylation and DNA binding activity. plos.org |

| HIF-α | Inhibition. nih.gov |

| VEGF | Inhibition of expression. plos.org |

| VEGFR-2 | Inhibition of expression and phosphorylation. plos.org |

| Rho GTPases (RhoA, RhoC, Rac1,2,3) | Decreased expression. plos.org |

Regulation of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in regulating inflammatory responses and promoting cancer cell survival. nih.govmdpi.com Aberrant activation of the NF-κB pathway is a feature of many cancers, making it a target for therapeutic intervention. nih.gov Isothiocyanates (ITCs) have been shown to suppress the activation of NF-κB. nih.govnih.gov

In most unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. nih.gov Upon receiving an activating stimulus, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. nih.gov This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. nih.govembopress.org

Research on synthetic ITCs demonstrates that these compounds can inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα. nih.gov This action effectively sequesters NF-κB in the cytoplasm. Furthermore, ITCs were found to suppress the phosphorylation of the upstream IKKα/β kinases, indicating an intervention early in the activation cascade. nih.gov By downregulating the NF-κB signaling pathway, ITCs can reduce the expression of pro-inflammatory mediators and cytokines. nih.gov

Table 4: Inhibition of the NF-κB Pathway by Isothiocyanates

| Step in Pathway | Effect of ITC Treatment |

|---|---|

| IκB Kinase (IKK) Complex | Suppression of IKKα/β phosphorylation. nih.gov |

| IκBα Phosphorylation | Decrease in LPS-induced phosphorylation. nih.gov |

| IκBα Degradation | Decrease in LPS-induced degradation. nih.gov |

| p65 Nuclear Translocation | Decrease in nuclear translocation. nih.gov |

| Pro-inflammatory Gene Transcription | Suppression of NF-κB-mediated transcription (e.g., iNOS, COX-2, TNF-α). nih.gov |

Influence on Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is essential during embryonic development and for adult tissue homeostasis. nih.govyoutube.com However, its dysregulation is a hallmark of several aggressive human cancers. nih.govmdpi.com The central molecule in this pathway is β-catenin, the stability and cellular location of which are tightly controlled. nih.gov Benzyl isothiocyanate (BITC) has been shown to modulate this pathway, contributing to its anticancer effects. nih.govnih.gov

In the absence of a Wnt signal, β-catenin is targeted for degradation by a multi-protein "destruction complex," which includes the proteins Adenomatous Polyposis Coli (APC) and Glycogen Synthase Kinase-3β (GSK-3β). nih.govyoutube.com When the pathway is activated, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes that promote proliferation, such as c-Myc and cyclin D1. mdpi.come-century.us

Studies in murine mammary carcinoma cells have shown that BITC treatment alters the activity of key molecules in this pathway. nih.govnih.gov Specifically, BITC was observed to upregulate the expression of APC and GSK-3β, while downregulating the expression of β-catenin. nih.govnih.gov By enhancing the components of the destruction complex and reducing β-catenin levels, BITC effectively inhibits the pro-tumorigenic output of the Wnt/β-catenin pathway, leading to reduced cell growth and invasion. nih.gove-century.us

Table 5: Modulation of Wnt/β-catenin Pathway Components by BITC

| Protein | Function in Pathway | Effect of BITC Treatment |

|---|---|---|

| APC | Scaffold protein in the β-catenin destruction complex. nih.gov | Upregulated activity. nih.gov |

| GSK-3β | Kinase that phosphorylates β-catenin, marking it for degradation. nih.gov | Upregulated activity. nih.gov |

| β-catenin | Central signal transducer; translocates to the nucleus to activate target genes. mdpi.com | Downregulated expression. nih.gov |

Activation of Nrf2 and Cytoprotective Pathways

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response. nih.govresearchgate.net It controls the expression of a wide array of cytoprotective genes that defend cells against oxidative stress. nih.gov The activation of the Nrf2 pathway is a key mechanism for cancer chemoprevention by compounds like isothiocyanates (ITCs). nih.gov

Under normal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net Electrophilic compounds, such as ITCs, can react with Keap1, disrupting the Nrf2-Keap1 interaction. nih.gov This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. researchgate.net In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. researchgate.net

BITC treatment has been shown to upregulate the expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1). nih.gov These enzymes play a crucial role in detoxifying harmful substances and neutralizing oxidative stress. nih.govresearchgate.net Interestingly, there is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 signaling can lead to the suppression of NF-κB-mediated inflammatory responses. nih.govnih.gov

Table 6: Nrf2 Pathway Activation by Isothiocyanates

| Component | Role in Pathway | Effect of ITC/BITC Treatment |

|---|---|---|

| Nrf2 | Master regulator of antioxidant response. researchgate.net | Upregulated expression and nuclear translocation. nih.gov |

| Keap1 | Cytoplasmic repressor of Nrf2. nih.gov | Interaction with Nrf2 is disrupted. |

| Heme Oxygenase-1 (HO-1) | Nrf2 target gene; antioxidant enzyme. nih.gov | Upregulated expression. nih.gov |

| NQO1 | Nrf2 target gene; detoxification enzyme. nih.gov | Upregulated expression. nih.gov |

| NF-κB | Pro-inflammatory transcription factor. | Downregulated expression/activity. nih.gov |

Structure Activity Relationship Sar Studies of 4 Chlorobenzyl Isothiocyanate and Its Analogs

Impact of Substituent Modifications on Biological Activity

Modifications to the aromatic ring of benzyl (B1604629) isothiocyanates have a profound effect on their biological activity, including enzyme induction and antimicrobial properties. The nature, position, and number of substituents on the phenyl ring can alter the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

For instance, the substitution of a chloro group at the 4-position of the aromatic ring of benzyl isothiocyanate has been shown to decrease its inductive activity for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferase (GST) in the urinary bladder. nih.gov In contrast, this same substitution leads to high inductive activity in organs such as the heart, lungs, and spleen, and relatively high activity in the liver and kidney. nih.gov This suggests that the effect of a substituent can be highly organ-specific.

In the context of enzyme inhibition, electron-donating groups such as methoxy (B1213986) (–OMe) and methyl (–Me) on the aromatic ring appear to enhance the inhibitory activity against acetylcholinesterase (AChE) when compared to the unsubstituted phenyl isothiocyanate. nih.gov For example, 3-methoxyphenyl (B12655295) isothiocyanate and 4-methylphenyl isothiocyanate demonstrated greater AChE inhibition than phenyl isothiocyanate. nih.gov

The antimicrobial activity of aromatic isothiocyanates is also influenced by ring substituents. One study on the antifungicidal and antibacterial activity of various aromatic isothiocyanates found that a p-nitrophenyl group resulted in the highest activity against Rhizoctonia solani and Erwinia carotovora. researchgate.net The order of antifungicidal activity for several para-substituted phenyl isothiocyanates was determined to be: p-nitrophenyl > p-methoxyphenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > phenyl > p-fluorophenyl. researchgate.net For antibacterial activity, the order was slightly different: p-nitrophenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > p-fluorophenyl > phenyl > p-methoxyphenyl. researchgate.net This highlights that electron-withdrawing groups, like the nitro group, can significantly enhance antimicrobial efficacy. This is potentially due to increased lipophilicity, which facilitates diffusion across biological membranes. nih.gov

Table 1: Influence of Aromatic Ring Substituents on Biological Activity of Benzyl Isothiocyanate Analogs

| Substituent (Position) | Effect on Enzyme Induction (Bladder) | Effect on Enzyme Induction (Lungs, Heart, Spleen) | Effect on Acetylcholinesterase Inhibition | Antimicrobial Activity Ranking (vs. other substituted analogs) |

|---|---|---|---|---|

| 4-Chloro | Decreased nih.gov | Highest of all ITCs tested nih.gov | Data not available | Antibacterial: High (2nd); Antifungal: Moderate (3rd) researchgate.net |

| 4-Methyl | Little effect nih.gov | Data not available | Increased nih.gov | Antibacterial: Moderate (3rd); Antifungal: Moderate (4th) researchgate.net |

| 3-Methoxy | Decreased nih.gov | Effective, but overall increases were small nih.gov | Increased nih.gov | Data not available |

| 4-Methoxy | Decreased nih.gov | Effective, but overall increases were small nih.gov | Data not available | Antibacterial: Low (7th); Antifungal: High (2nd) researchgate.net |

| 4-Nitro | Data not available | Data not available | Data not available | Highest (1st) for both antibacterial and antifungal researchgate.net |

Chirality, or the "handedness" of a molecule, can play a critical role in its biological activity. nih.govresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the different enantiomers (mirror-image isomers) of a chiral compound. researchgate.net While the isothiocyanate group itself is not chiral, the introduction of a chiral center elsewhere in the molecule, for instance, on the carbon atom adjacent to the aromatic ring (the benzylic carbon), can lead to stereoselective biological effects.

An example of this is seen with α-methylbenzyl isothiocyanate, which is a chiral analog of benzyl isothiocyanate. Studies have shown that α-methylbenzyl isothiocyanate is one of the most effective inducers of the phase II enzymes NQO1 and GST in the urinary bladder. nih.gov Although the specific activities of the individual enantiomers of α-methylbenzyl isothiocyanate were not detailed in this particular study, the high activity of the racemic mixture suggests that stereochemistry at the benzylic position is compatible with potent biological effects. The principle of chiral recognition in biological systems implies that one enantiomer is likely more active than the other. nih.gov The enhanced efficacy could be due to a more favorable binding orientation of one enantiomer within the active site of a target protein.

Table 2: Chiral Considerations in Isothiocyanate Analogs

| Compound | Chirality | Observed Biological Effect | Potential Implication of Chirality |

|---|---|---|---|

| 4-Chlorobenzyl isothiocyanate | Achiral | Organ-specific enzyme induction. nih.gov | Not applicable. |

| α-Methylbenzyl isothiocyanate | Chiral (at the benzylic carbon) | Highly effective inducer of NQO1 and GST in the bladder. nih.gov | One enantiomer may be significantly more active than the other due to stereospecific interactions with biological targets. |

Organ-Specific Enzyme Induction Profiles

A significant aspect of the structure-activity relationship for this compound is its distinct pattern of enzyme induction across different organs. Research has demonstrated that this compound exhibits a notable organ-specificity in its ability to induce phase II detoxifying enzymes, which are crucial for protection against carcinogens and oxidative stress.

In a comparative study with other alkyl-aryl isothiocyanates, this compound was found to have relatively low inductive activity for NQO1 and GST in the urinary bladder and intestines. nih.gov However, it displayed the highest activity of all tested isothiocyanates in the heart, lungs, and spleen. nih.gov Furthermore, its inductive activity was also considered relatively high in the liver and kidney. nih.gov This differential effect suggests that the pharmacokinetic and pharmacodynamic properties of this compound, likely influenced by the chloro-substituent, lead to its accumulation or preferential activity in specific tissues. It has been hypothesized that the effectiveness of this compound in internal organs like the lungs, heart, and spleen may be due to slower or less complete conjugation with glutathione (GSH), which allows the unchanged compound to circulate more widely. nih.gov

Table 3: Organ-Specific Enzyme Induction by this compound

| Organ | Relative Induction Activity of NQO1 and GST |

|---|---|

| Bladder | Low nih.gov |

| Small Intestine | Low nih.gov |

| Large Intestine | Low nih.gov |

| Heart | Highest among tested ITCs nih.gov |

| Lungs | Highest among tested ITCs nih.gov |

| Spleen | Highest among tested ITCs nih.gov |

| Liver | Relatively high nih.gov |

| Kidney | Relatively high nih.gov |

Relationship Between Structure and H₂S Release Capacity

Recent research has identified isothiocyanates as a class of compounds capable of releasing hydrogen sulfide (B99878) (H₂S), an important endogenous gasotransmitter with various physiological functions. nih.gov The isothiocyanate moiety can react with biological thiols, such as L-cysteine, to produce H₂S. nih.gov The rate and amount of H₂S release are dependent on the specific chemical structure of the isothiocyanate.

Studies investigating the H₂S-releasing capacity of a library of isothiocyanates have revealed that several factors, including electronic effects and the position of substituents, are critical. cohlife.org Aromatic isothiocyanates, including benzyl isothiocyanate and its derivatives, have been shown to be effective H₂S donors. nih.gov Generally, para-substituted aromatic isothiocyanates are more potent H₂S-releasing agents than their aliphatic counterparts. researchgate.net For example, compounds like 4-hydroxybenzyl isothiocyanate have demonstrated the ability to release H₂S, a process that is enhanced in the presence of L-cysteine. researchgate.netunipi.it The electron-donating or withdrawing nature of the substituent on the aromatic ring can influence the electrophilicity of the isothiocyanate carbon atom, thereby affecting its reactivity with thiols and subsequent H₂S production. While specific data for this compound was not highlighted in the provided sources, the general trend for para-substituted aromatic ITCs suggests it would be a competent H₂S donor.

Table 4: Structure-Activity Relationship for H₂S Release from Isothiocyanates

| Structural Feature | Influence on H₂S Release | Example Compound(s) |

|---|---|---|

| Aromatic vs. Aliphatic | Aromatic ITCs are generally more potent H₂S donors. researchgate.net | Benzyl isothiocyanate, 4-Hydroxybenzyl isothiocyanate nih.gov |

| Substitution on Aromatic Ring | Substituents and their positions influence the rate of H₂S release. cohlife.org Para-substituted analogs are often potent. researchgate.net | 4-Hydroxybenzyl isothiocyanate, 3-Pyridyl-isothiocyanate cohlife.orgunipi.it |

| Presence of L-cysteine | The release of H₂S from ITCs is typically mediated by and enhanced in the presence of L-cysteine. nih.gov | Applicable to most H₂S-releasing ITCs. |

SAR in Antimicrobial Activity

The chemical structure of isothiocyanates is a key determinant of their antimicrobial effectiveness. nih.gov SAR studies have shown that aromatic isothiocyanates generally exhibit greater potency compared to aliphatic ones. nih.gov The presence of an aromatic ring appears to be a crucial feature for antibacterial activity, likely because it enhances the ability of the compound to cross bacterial cell membranes. nih.govnih.gov

In a comparison of allyl-isothiocyanate (aliphatic), benzyl-isothiocyanate (aromatic), and 2-phenylethyl-isothiocyanate (aromatic), the aromatic compounds demonstrated significantly higher activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Benzyl-isothiocyanate was found to be the most effective of the three. nih.govresearchgate.net This suggests that not only is the aromatic ring important, but also the proximity of the isothiocyanate group to the ring. The addition of a carbonyl group to benzyl isothiocyanate, to form benzoyl isothiocyanate, resulted in a decrease in growth-inhibiting activity against Clostridia species, indicating that even small structural changes can have a significant impact. mdpi.com The lipophilicity conferred by substituents on the aromatic ring can also play a role; for example, electron-withdrawing groups at the para position have been shown to have a positive influence on the antibacterial activity of other classes of antimicrobial compounds, a principle that may extend to isothiocyanates. nih.gov

Table 5: Structure-Activity Relationship of Isothiocyanates in Antimicrobial Activity

| Compound | Class | Relative Antimicrobial Effectiveness (vs. MRSA) | Key Structural Feature |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Aromatic | Most effective nih.govresearchgate.net | Aromatic ring directly attached to the methylene-isothiocyanate group. nih.gov |

| 2-Phenylethyl isothiocyanate (PEITC) | Aromatic | Effective, but less so than BITC nih.gov | Aromatic ring separated from the isothiocyanate group by an ethyl chain. |

| Allyl-isothiocyanate (AITC) | Aliphatic | Least effective nih.gov | Lacks an aromatic ring. |

SAR in Enzyme Inhibition

Isothiocyanates are known to inhibit a variety of enzymes, and their structure plays a critical role in their inhibitory potency and selectivity. For instance, in the inhibition of cholinesterases, aromatic and arylaliphatic isothiocyanates have shown better activity than aliphatic ones. nih.gov The substitution pattern on the aromatic ring is also important. For acetylcholinesterase (AChE), electron-donating groups like methoxy (–OMe) and methyl (–Me) seem to increase the inhibitory activity compared to the unsubstituted phenyl isothiocyanate. nih.gov 3-Methoxyphenyl isothiocyanate was identified as having the best AChE inhibitory activity among a series of tested compounds. nih.gov

In the context of inhibiting cytochrome P450 enzymes involved in carcinogen activation, such as the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), the length of the alkyl chain in arylalkyl isothiocyanates is a key factor. nih.gov Generally, increasing the chain length from benzyl isothiocyanate (one carbon) to phenethyl isothiocyanate (two carbons) and further to 4-phenylbutyl isothiocyanate (four carbons) and 6-phenylhexyl isothiocyanate (six carbons) leads to more potent inhibition of NNK oxidation. nih.gov Phenethyl isothiocyanate was more potent than benzyl isothiocyanate, but less potent than the analogs with longer alkyl chains. nih.gov This indicates that the length of the spacer between the aromatic ring and the isothiocyanate group is crucial for optimal interaction with the enzyme's active site.

Table 6: Structure-Activity Relationship of Isothiocyanates in Enzyme Inhibition

| Enzyme Target | Structural Feature | Effect on Inhibition | Example(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Aromatic vs. Aliphatic | Aromatic ITCs are generally more potent inhibitors. nih.gov | Phenyl isothiocyanate > Isopropyl isothiocyanate nih.gov |

| Aromatic Ring Substituents | Electron-donating groups (e.g., -OMe, -Me) increase inhibitory activity. nih.gov | 3-Methoxyphenyl ITC > Phenyl ITC nih.gov | |

| NNK Oxidation (Cytochrome P450) | Arylalkyl Chain Length | Longer alkyl chains (up to a certain point) increase inhibitory potency. nih.gov | 4-Phenylbutyl ITC > Phenethyl ITC > Benzyl ITC nih.gov |

Metabolic Fate and Stability of 4 Chlorobenzyl Isothiocyanate in Biological Systems

Metabolic Transformations of 4-Chlorobenzyl Isothiocyanate

Once introduced into a biological system, this compound undergoes several metabolic transformations. These pathways are crucial for its processing and eventual elimination. The primary routes include degradation from its glucosinolate precursor, conversion to other chemical entities like amines and alcohols, and conjugation with endogenous molecules such as glutathione (B108866).

Glucosinolate Precursor Degradation Pathways

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, where they exist as glucosinolate precursors. nih.gov The release of the active isothiocyanate, such as this compound, occurs through enzymatic hydrolysis. This process is primarily catalyzed by the enzyme myrosinase, which is physically separated from the glucosinolates in intact plant cells. nih.govplos.org When the plant tissue is damaged, for instance, by chewing, myrosinase comes into contact with the glucosinolate, initiating the degradation pathway. nih.gov

The hydrolysis reaction involves the cleavage of the β-thioglucose bond in the glucosinolate molecule, which releases glucose and an unstable aglycone intermediate. plos.org This intermediate then spontaneously rearranges to form the corresponding isothiocyanate. nih.govresearchgate.net The specific precursor for this compound is 4-chlorobenzyl glucosinolate. The conditions during hydrolysis can influence the nature of the final products, with isothiocyanates being the most common breakdown products. researchgate.net Gut microbiota can also metabolize glucosinolates, generating bioactive isothiocyanates. nih.gov

Conversion to Amines and Alcohols

Isothiocyanates are reactive compounds that can be hydrolyzed, particularly under the influence of heat or certain pH conditions. chemrxiv.orgchemrxiv.org The isothiocyanate functional group (-N=C=S) is susceptible to nucleophilic attack by water. This hydrolysis can lead to the formation of an unstable carbamic acid intermediate, which then decomposes to yield the corresponding primary amine, in this case, 4-chlorobenzyl amine, and carbon dioxide. Studies on various aliphatic isothiocyanates have shown that the corresponding amine is often the main degradation product during aqueous heating. chemrxiv.org

In addition to amines, the conversion to alcohols is another potential metabolic or degradation pathway. For instance, the structurally similar 4-hydroxybenzyl isothiocyanate has been observed to convert rapidly to 4-hydroxybenzyl alcohol. researchgate.net This suggests that this compound could be metabolized to 4-chlorobenzyl alcohol. This transformation is significant as it represents a detoxification pathway, converting the reactive isothiocyanate into a less reactive alcohol.

Conjugation with Glutathione and Subsequent Metabolite Formation

The primary metabolic pathway for isothiocyanates in mammals is conjugation with the endogenous tripeptide glutathione (GSH). nih.govnih.govnih.gov This reaction, which can occur non-enzymatically but is significantly accelerated by glutathione S-transferase (GST) enzymes, is a critical step in the detoxification and elimination of xenobiotics. nih.govmdpi.com The electrophilic carbon atom of the isothiocyanate group of this compound reacts with the nucleophilic thiol group of glutathione to form a dithiocarbamate (B8719985) conjugate. nih.gov

This initial glutathione S-conjugate is not the final excretory product. It undergoes further metabolism through the mercapturic acid pathway. nih.gov This multi-step process involves the sequential enzymatic cleavage of the glutamate and glycine residues from the glutathione moiety, leaving a cysteine conjugate. This S-(4-chlorobenzylthiocarbamoyl)cysteine is then N-acetylated by N-acetyltransferase to form the final mercapturic acid, S-(N-(4-chlorobenzyl)carbamoyl)-N-acetylcysteine. nih.gov This water-soluble end product is then readily excreted in the urine. nih.gov Studies on the metabolism of benzyl (B1604629) isothiocyanate, a close analog, have confirmed that mercapturic acid is the major urinary metabolite in rats. nih.gov

Table 1: Key Metabolic Transformations and Resulting Metabolites

| Metabolic Pathway | Key Enzymes/Conditions | Precursor/Reactant | Primary Metabolite(s) |

|---|---|---|---|

| Glucosinolate Hydrolysis | Myrosinase | 4-Chlorobenzyl glucosinolate | This compound |

| Hydrolysis | Water, Heat, pH | This compound | 4-Chlorobenzyl amine |

| Conversion to Alcohol | Metabolic enzymes | This compound | 4-Chlorobenzyl alcohol |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | This compound + Glutathione | S-(4-chlorobenzylthiocarbamoyl)glutathione |

| Mercapturic Acid Synthesis | Various peptidases, N-acetyltransferase | S-(4-chlorobenzylthiocarbamoyl)glutathione | S-(N-(4-chlorobenzyl)carbamoyl)-N-acetylcysteine (Mercapturic Acid) |

Factors Influencing Stability and Degradation

The stability of this compound is not absolute and is influenced by various physical and chemical factors. Understanding these factors is essential for predicting its persistence and reactivity in different environments.

Thermal Degradation Processes

Temperature is a critical factor affecting the stability of isothiocyanates. nih.govuctm.edu Thermal degradation processes can significantly alter the chemical structure of this compound. Heating in aqueous solutions can promote the hydrolysis of the isothiocyanate group, leading to the formation of the corresponding amine (4-chlorobenzyl amine) and other degradation products. chemrxiv.orgchemrxiv.org

Investigations into the thermal stability of various isothiocyanates have shown that they can decompose to form not only amines but also N,N'-disubstituted thioureas. chemrxiv.org The thiourea (B124793) is formed when the amine product of hydrolysis reacts with another molecule of the parent isothiocyanate. chemrxiv.org The rate and extent of thermal degradation are dependent on the temperature, duration of heat exposure, and the chemical environment. researchgate.net

pH and Metal Ion Effects on Degradation Products

The pH of the surrounding medium has a profound effect on the stability of isothiocyanates. nih.govmdpi.com The reactivity of isothiocyanates generally increases with rising pH. nih.gov In neutral to basic conditions, the formation of N,N'-dialk(en)yl thioureas as degradation products becomes more significant. chemrxiv.org Alkaline conditions can accelerate the hydrolysis of the isothiocyanate to an amine, which can then react with an intact isothiocyanate molecule. chemrxiv.org Conversely, under certain acidic conditions, the degradation pathways might be altered.

Metal ions can also influence the degradation of chemical compounds, often by acting as catalysts. mdpi.com In the context of glucosinolate degradation, the presence of ferrous ions (Fe²⁺) has been noted to favor the formation of nitriles over isothiocyanates. nih.gov While specific studies on the direct effect of metal ions on this compound stability are limited, it is plausible that certain metal ions could catalyze its degradation or react with it, altering its stability and the profile of degradation products formed.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Common Degradation Products |

|---|---|---|

| High Temperature | Decreases stability through thermal degradation. chemrxiv.orgchemrxiv.org | 4-Chlorobenzyl amine, N,N'-di-(4-chlorobenzyl)thiourea. chemrxiv.org |

| High pH (Alkaline) | Decreases stability; accelerates hydrolysis. nih.gov | 4-Chlorobenzyl amine, N,N'-di-(4-chlorobenzyl)thiourea. chemrxiv.org |

| Low pH (Acidic) | Can influence degradation pathways; stability is variable. | Hydrolysis products. |

| Metal Ions | Can potentially catalyze degradation reactions. The effect is ion-specific. nih.govmdpi.com | Varies depending on the metal ion and reaction conditions. |

Implications for Bioavailability and In Vivo Bioactivity

The metabolic fate and chemical stability of this compound (4-Cl-BITC) are intrinsically linked and have profound implications for its bioavailability and its activity within a biological system. While specific research on the 4-chloro derivative is limited, a comprehensive understanding can be derived from studies of its parent compound, benzyl isothiocyanate (BITC), and other well-characterized isothiocyanates (ITCs). The central theme governing the bioavailability and bioactivity of ITCs is their rapid conjugation with endogenous glutathione (GSH). oregonstate.edu

The high electrophilicity of the isothiocyanate functional group (-N=C=S) makes it highly reactive toward nucleophilic molecules, particularly the thiol group of glutathione. mdpi.com This reactivity dictates its limited stability as a free compound within the cellular environment, which is rich in GSH. The conjugation is a key metabolic event, catalyzed by glutathione S-transferase (GST) enzymes, that represents the first step in the mercapturic acid pathway—the primary route for ITC detoxification and excretion. oregonstate.edumdpi.com

Bioavailability:

The rapid and efficient conjugation with glutathione means that the systemic bioavailability of the parent 4-Cl-BITC is expected to be low following administration. Instead of the free isothiocyanate, its metabolites are the predominant forms found circulating in the plasma and excreted in the urine. oregonstate.edunih.gov Studies on benzyl isothiocyanate have shown that after oral intake of its precursor, the plasma contains significant levels of BITC-glutathione (BITC-GSH), BITC-cysteinylglycine (BITC-CysGly), and BITC-N-acetyl-L-cysteine (BITC-NAC). nih.gov The latter, a mercapturic acid, is typically the major urinary metabolite. nih.gov

This metabolic conversion significantly alters the physicochemical properties of the compound, increasing its water solubility and facilitating its elimination from the body. oregonstate.edu Therefore, when considering the bioavailability of 4-Cl-BITC, it is more accurate to assess the total concentration of its various metabolites rather than the parent compound alone. The presence of these conjugates in the bloodstream allows for their distribution to various tissues, where they may exert biological effects or act as a reservoir from which the parent ITC can be released.

Table 1: Expected Circulating and Excretory Metabolites of this compound Data based on findings for the parent compound, Benzyl Isothiocyanate nih.gov

| Metabolite Name | Abbreviation | Typically Found In | Role |

| This compound-Glutathione | 4-Cl-BITC-GSH | Plasma | Initial conjugate, first step in mercapturic acid pathway. |

| This compound-Cysteinylglycine | 4-Cl-BITC-CysGly | Plasma | Intermediate metabolite after removal of glutamyl residue. |

| This compound-Cysteine | 4-Cl-BITC-Cys | Urine | Intermediate metabolite after removal of glycyl residue. |

| This compound-N-acetyl-L-cysteine | 4-Cl-BITC-NAC | Plasma, Urine | Final mercapturic acid product, primary form for excretion. |

In Vivo Bioactivity: